Liatrin

Description

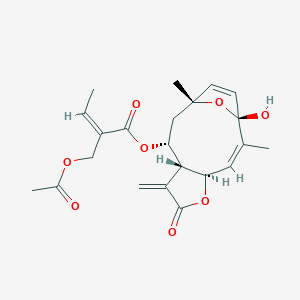

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26O8 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-6-15(11-27-14(4)23)20(25)29-17-10-21(5)7-8-22(26,30-21)12(2)9-16-18(17)13(3)19(24)28-16/h6-9,16-18,26H,3,10-11H2,1-2,4-5H3/b12-9-,15-6-/t16-,17-,18+,21+,22-/m1/s1 |

InChI Key |

PVBVYSOUXOHMEA-ACUBEUJWSA-N |

SMILES |

CC=C(COC(=O)C)C(=O)OC1CC2(C=CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)C |

Isomeric SMILES |

C/C=C(/COC(=O)C)\C(=O)O[C@@H]1C[C@@]2(C=C[C@@](O2)(/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)O)C |

Canonical SMILES |

CC=C(COC(=O)C)C(=O)OC1CC2(C=CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)C |

Synonyms |

liatrin |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Context of Liatrin

Botanical Sources of Liatrin (B1232636)

Genus Liatris Species

This compound is a sesquiterpene lactone that was notably isolated from Liatris chapmanii, also known as Chapman's blazing star. pfaf.orgwildflower.orgnih.gov This perennial herb is native to the southeastern United States, specifically Alabama, Florida, and Georgia, where it thrives in habitats like sandhills, dunes, and longleaf pine savannas. unlv.eduwikipedia.orgwikipedia.orgfnps.org

While this compound's discovery is specifically linked to Liatris chapmanii, this compound exists within the broader context of the Liatris genus. This genus includes a variety of species, each with distinct botanical characteristics.

Botanical Characteristics of Select Liatris Species

| Species | Common Name(s) | Native Range | Key Botanical Features |

| Liatris chapmanii | Chapman's Blazing Star, Chapman's Gayfeather | Southeastern US (AL, FL, GA) unlv.eduwikipedia.org | Grows from corms, reaches 35-75 cm in height. Features dense spikes of flower heads that are pressed against the stem. unlv.eduwikipedia.org |

| Liatris acidota | Gulf Coast Gayfeather, Sharp Blazing Star | Louisiana and Texas wikipedia.orgunc.edu | Grows from corms, with stems 20-90 cm tall. Produces purple flowers in dense, spike-like collections. wikipedia.orgfloranorthamerica.org |

| Liatris aspera | Rough Blazing Star, Tall Gayfeather | Central and Eastern North America newmoonnursery.comwikipedia.org | A perennial that grows from a corm, reaching up to 5 feet. Features button-like purple flower heads. newmoonnursery.comwikipedia.org |

| Liatris mucronata | Texas Blazing Star, Bottlebrush Blazing Star | South-central US (TX, OK, AR, KS, MO) npsot.orgwildflower.org | A perennial with upright stems (1-3 ft tall) growing in clumps. Has tufted, purple flowers in a long spike. npsot.orgwildflower.org |

| Liatris elegans | Pinkscale Gayfeather, Elegant Blazing Star | Southeastern US, west to TX and OK wikipedia.orgusda.gov | Grows from corms, with stems 30-120 cm tall. Flower heads have 4-5 florets which can be pink, purple, or white. wikipedia.org |

Distribution within the Asteraceae Family

The genus Liatris is a member of the Asteraceae family, one of the largest and most widespread families of flowering plants, commonly known as the sunflower or daisy family. unlv.eduwikipedia.orgwisc.edu This family is characterized by its composite flower heads, where numerous small flowers (florets) are clustered together. jagiroadcollegelive.co.inbiologydiscussion.com The Asteraceae family is cosmopolitan in its distribution, found in most parts of the world across varied habitats. unlv.edubiologydiscussion.com

This compound's documented presence is within the Liatris genus, a component of the Eupatorieae tribe within the Asteraceae family. wikipedia.org Current scientific literature primarily associates this compound with Liatris chapmanii, and its occurrence in other genera within the vast Asteraceae family has not been reported in the available research.

Co-occurring Phytochemicals and Structural Analogs in Liatris Species

Plants of the Liatris genus are known to produce a variety of chemical compounds. This compound itself is classified as a sesquiterpene lactone. nih.gov This class of compounds is common within the Asteraceae family.

While detailed analyses of all phytochemicals that co-exist with this compound in Liatris chapmanii are not extensively documented in the initial research, studies on other species within the genus provide insight into the general chemical profile. For instance, a chemical investigation of Liatris elegans led to the isolation of a new ferulic acid ester and an arylnaphthalene lignan, alongside thirteen other known compounds. The specific structural analogs of this compound within the Liatris genus have not been specified in the surveyed literature.

Isolation Methodologies and Purification Strategies for Liatrin

Extraction Techniques from Plant Material

The initial step in obtaining liatrin (B1232636) from plant sources, such as Liatris chapmanii, typically involves extraction. Early research on this compound's isolation from Liatris chapmanii utilized ethanolic extract of the aerial parts of the plant. researchgate.netcu.edu.eg Traditional extraction methods often involve the use of organic solvents to dissolve the desired compounds from the plant matrix. For sesquiterpene lactones, a class of compounds that includes this compound, a simple and quick technique for extraction from plant material has been discussed. colab.ws This suggests that solvent-based extraction is a common approach. Another method involves liquid-liquid extraction, which separates compounds between two immiscible or partially miscible solvents. libretexts.org This technique is effective for moving desired compounds into a preferred solvent phase, often an organic solvent from an aqueous plant extract. libretexts.org

Chromatographic Separation Methods for this compound Isolation

Following the initial extraction, chromatographic methods are crucial for separating this compound from other compounds present in the crude plant extract. These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation.

Column chromatography is a widely used technique in the isolation of natural products, including sesquiterpene lactones. colab.wsoregonstate.edu In the isolation of this compound from Liatris chapmanii, rapid elution chromatography on a deactivated alumina (B75360) column was employed. acs.org The elution was performed using a mixture of benzene (B151609) and ethyl acetate (B1210297) saturated with water, which yielded active fractions containing this compound. acs.org

High-performance liquid chromatography (HPLC) is another powerful chromatographic method used for the separation and purification of compounds. avensonline.orgresearchgate.net While specific details for this compound's isolation using HPLC were not extensively detailed in the provided information, HPLC is a standard technique for separating complex mixtures and is often used in the purification of sesquiterpene lactones and other natural products. colab.wsnih.gov HPLC with diode-array detection (DAD) is a technique used to check the purity of compounds after purification. researchgate.net

Size exclusion chromatography, using materials like Sephadex LH-20, can also be applied in the purification process to separate compounds based on their molecular size. avensonline.org This can be a preliminary step before employing higher-resolution techniques like HPLC.

Purity Assessment of Isolated this compound

Assessing the purity of isolated this compound is a critical step to ensure the quality and reliability of the compound for further studies. Spectroscopic methods play a significant role in the structural elucidation and purity assessment of isolated natural products.

Techniques such as Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI/MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are routinely used to establish the structures of isolated compounds and verify their identity and purity. cu.edu.egresearchgate.netcapes.gov.br These methods provide detailed information about the functional groups, molecular weight, and structural connectivity of this compound. cu.edu.egresearchgate.netcapes.gov.br

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular mass of this compound, confirming its molecular formula and providing an indication of purity. acs.org For this compound, high-resolution mass spectrometry was used to confirm its molecular formula of C₂₂H₂₆O₈. acs.org

X-ray crystallography is a definitive method for determining the three-dimensional structure and can also provide information about the purity and crystalline form of a compound. nih.govacs.org X-ray crystallographic analysis of a derivative of this compound was used to establish its structure. acs.org

Comprehensive Structural Elucidation and Stereochemical Characterization of Liatrin

Spectroscopic Analysis of Liatrin (B1232636)

Spectroscopic methods played a fundamental role in piecing together the structural features of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provided crucial data regarding the compound's atomic connectivity, functional groups, molecular weight, and chromophoric systems. cu.edu.egcapes.gov.brcolab.wsresearchgate.netnih.govjst.go.jpnaturalproducts.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D, 2D, NOESY, HMBC)

NMR spectroscopy, including both ¹H and ¹³C NMR, was extensively utilized in the structural determination of this compound. cu.edu.egcolab.wsresearchgate.nettandfonline.com These techniques provide detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments, neighboring atoms, and connectivity. While specific, comprehensive NMR data for this compound were primarily reported in the initial isolation and structural elucidation studies, the application of 1D and 2D NMR techniques (such as COSY, HMQC, HMBC, and NOESY) would have been essential for assigning signals and establishing the complex connectivity of the fused ring system and the attached ester group. researchgate.net Analysis of chemical shifts, splitting patterns, and coupling constants from ¹H NMR, coupled with information from ¹³C NMR (including DEPT experiments to distinguish between methyl, methylene (B1212753), methine, and quaternary carbons), would have allowed for the identification of various functional groups and the carbon skeleton. Two-dimensional NMR experiments, such as HMBC and HMQC, are invaluable for determining long-range correlations between protons and carbons, confirming structural fragments and their connections. NOESY experiments provide spatial proximity information between protons, aiding in the determination of relative stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry was a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry of this compound established its molecular formula as C₂₂H₂₆O₈. acs.org Electron ionization mass spectrometry (EI/MS) can provide characteristic fragmentation patterns that offer insights into the substructures present in the molecule. Analysis of these fragments helps to confirm the proposed structure by matching observed fragment masses with those expected from the fragmentation of the hypothesized molecule. For this compound, mass spectrometry data included the molecular ion and significant fragments, supporting the proposed structure. acs.org

| Ion | Calculated Mass | Found Mass |

| C₂₂H₂₆O₈ | 418.162 | 418.164 |

| C₁₅H₁₈O₄ | 260.104 | 260.104 |

| C₉H₉O₃ | 141.055 | 141.057 |

Table 1: High-Resolution Mass Spectrometry Data for this compound and Fragments acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy was employed to identify the presence of key functional groups within the this compound molecule. cu.edu.egcolab.ws IR spectra reveal vibrational modes of chemical bonds, providing characteristic absorption bands for groups such as hydroxyl (-OH), carbonyl (C=O, particularly in esters and lactones), and carbon-carbon double bonds (C=C). The presence of an α-methylene-γ-lactone group in this compound was indicated by spectral evidence, likely from characteristic IR absorption bands. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated pi systems and chromophores. cu.edu.egnih.govjst.go.jpmrclab.comtechnologynetworks.commsu.edudrawellanalytical.com UV-Vis spectra can indicate the presence and extent of conjugation, which is relevant to the double bonds present in this compound's structure. While UV-Vis spectroscopy may not provide detailed structural connectivity, it is valuable for detecting the presence of certain functional groups and conjugated systems.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, which includes techniques like Optical Rotation (OR) and Circular Dichroism (CD), is sensitive to the three-dimensional structure and stereochemistry of chiral molecules. ontosight.aisaschirality.orgrsc.orgmdpi.comcas.cz These methods measure the differential interaction of chiral substances with left and right circularly polarized light. saschirality.org Given that this compound is a chiral molecule with multiple stereocenters and a defined absolute configuration ontosight.ainih.gov, chiroptical spectroscopy could be applied to study its optical properties and confirm its stereochemical assignment. Circular Dichroism, in particular, can provide information about the electronic transitions in chiral molecules and is a valuable tool for studying conformation and absolute configuration, especially for molecules containing chromophores. rsc.orgmdpi.com

Computational Chemistry Approaches in Structure Verification

Computational chemistry plays an increasingly important role in modern structural elucidation and verification. oregonstate.edutau.ac.ilgmu.educambridgemedchemconsulting.com Theoretical calculations can be used to predict molecular properties, optimize molecular geometries, and simulate spectroscopic data (such as NMR shifts, vibrational frequencies for IR, and electronic transitions for UV-Vis and CD). Comparing experimental spectroscopic data with computationally predicted spectra can aid in confirming a proposed structure and stereochemistry. mdpi.com Furthermore, computational methods can be used to explore different possible conformations of a molecule and assess their relative stabilities. While specific details on the application of computational chemistry to the initial structural verification of this compound were not prominently featured in the provided snippets, modern approaches would likely involve density functional theory (DFT) calculations or other quantum mechanical methods to support spectroscopic assignments and confirm the energetically favorable conformers of the proposed structure. tau.ac.ilunipi.it

Biosynthetic Pathways and Precursor Studies of Liatrin

General Sesquiterpene Biosynthesis

Terpenoids, including sesquiterpenes, are a vast class of natural products derived from five-carbon isoprene (B109036) units. mdpi.comnih.gov The universal precursors for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com These C5 units are assembled via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, primarily located in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plant chloroplasts and prokaryotes. mdpi.com

Sesquiterpenes are C15 compounds formed by the condensation of three isoprene units. This process begins with the head-to-tail coupling of IPP and DMAPP to form geranyl diphosphate (GPP, C10), followed by the addition of another IPP unit to GPP, yielding farnesyl diphosphate (FPP, C15). mdpi.com This key step is catalyzed by the enzyme FPP synthase. mdpi.com The linear FPP molecule then undergoes cyclization and rearrangement reactions, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (also called sesquiterpene cyclases), to generate the wide array of sesquiterpene skeletons observed in nature. mdpi.comwur.nl These synthases are typically soluble proteins with molecular weights ranging from 40 to 100 kDa. wur.nl

Proposed Biosynthetic Route to Liatrin (B1232636)

While the complete, detailed biosynthetic pathway to this compound has not been fully elucidated, its sesquiterpene lactone structure suggests it originates from FPP, the common precursor for sesquiterpenes. mdpi.comwur.nl Sesquiterpene lactones, in general, are thought to evolve from germacranolides, with (+)-costunolide often considered a common intermediate for those with a 6,7-lactone ring. wur.nl Given that this compound is a sesquiterpene lactone, it is likely synthesized through a series of enzymatic modifications of a core sesquiterpene skeleton derived from FPP. mdpi.comwur.nl These modifications typically involve cyclization, oxidation (including lactone formation), hydroxylation, and acylation steps. acs.org The specific tricyclic ring system and the presence of ester, hydroxyl, and epoxide groups in this compound indicate a complex series of enzymatic transformations following the initial cyclization of FPP. ontosight.ai

Research into the biosynthesis of other sesquiterpene lactones provides potential parallels for the this compound pathway. Studies on related compounds have proposed pathways involving germacradiene intermediates that undergo subsequent cyclizations and functional group modifications. wur.nl The formation of the lactone ring is a characteristic step in the biosynthesis of this class of compounds. wur.nl

Enzymatic Steps and Key Intermediates

The biosynthesis of this compound, like other complex natural products, involves a cascade of enzymatic reactions. Following the formation of FPP, dedicated sesquiterpene synthases would catalyze the initial cyclization to form a specific sesquiterpene hydrocarbon skeleton. wur.nl The precise cyclase responsible for the this compound scaffold is yet to be identified.

Subsequent steps would involve cytochrome P450 monooxygenases and other tailoring enzymes that introduce functional groups such as hydroxyls and epoxides, and catalyze the formation of the lactone ring. Acyltransferases would be responsible for attaching the acetyl and (Z)-2-(acetyloxymethyl)but-2-enoate moieties. ontosight.ainih.gov

Key intermediates in the proposed pathway would include FPP, the initial cyclic sesquiterpene hydrocarbon, and various oxygenated and acylated derivatives leading to the final this compound structure. While specific intermediates for this compound biosynthesis are not extensively documented, studies on related sesquiterpene lactones highlight the importance of hydroxylated and oxidized germacrane (B1241064) derivatives as potential precursors. wur.nl The stereochemistry of this compound, with multiple chiral centers, underscores the highly controlled nature of the enzymatic reactions involved. ontosight.ai

In planta Metabolic Studies Related to this compound Production

Metabolic studies in plants aim to understand the biochemical pathways and regulatory mechanisms involved in the production of natural compounds like this compound. nih.gov Early biosynthetic studies often utilized radiolabeled precursors fed to whole plants or plant cell cultures to trace the incorporation of these precursors into the target compound. researchgate.net More recently, stable isotope labeling combined with advanced analytical techniques like NMR and mass spectrometry are employed for more detailed pathway mapping. researchgate.net

Synthetic Strategies and Derivatization of Liatrin

Total Synthesis Approaches to Liatrin (B1232636)

While a completed total synthesis of this compound has not been extensively reported in publicly available literature, the strategies employed for constructing structurally related germacrane (B1241064) lactones provide a roadmap for potential synthetic routes. The core challenge lies in the stereocontrolled formation of the 10-membered germacrane ring and the subsequent installation of the lactone and various functional groups.

Key strategic considerations for the total synthesis of a this compound-like structure would likely involve:

Macrocyclization: The formation of the 10-membered ring is a critical step. Methods such as ring-closing metathesis (RCM), Nozaki-Hiyama-Kishi (NHK) reactions, or intramolecular alkylations could be employed to forge the cyclic core. For instance, the synthesis of costunolide, another germacrane lactone, has been achieved utilizing an intramolecular α-alkylation as a key step to form the characteristic ring system mdpi.com.

Stereocontrol: this compound possesses multiple stereocenters, and their precise arrangement is crucial for its biological activity. Asymmetric synthesis techniques, such as substrate-controlled diastereoselective reactions or the use of chiral catalysts, would be essential. Approaches used in the synthesis of other complex natural products, like employing a chiral pool starting material or an asymmetric conjugate addition, could be adapted to set the initial stereochemistry.

Lactone Formation: The α,β-unsaturated γ-lactone ring is a hallmark of many bioactive sesquiterpenoids. This moiety is often installed late in the synthesis through the oxidation of a diol or the lactonization of a hydroxy acid precursor.

A hypothetical retrosynthetic analysis of this compound would likely disconnect the molecule at the macrocyclic ring and the ester side chain, leading to simpler, acyclic precursors that can be built up using established synthetic methodologies. The synthesis of a seco-germacrane lactone, for example, utilized a Suzuki–Miyaura cross-coupling of a vinyl bromide with an alkyl 9-BBN derivative to construct a key bond, showcasing the utility of modern cross-coupling reactions in this context researchgate.net.

Semi-synthetic Modifications of this compound

Semi-synthesis, which involves the chemical modification of a natural product isolated from its source, offers a more direct route to novel derivatives. Assuming this compound can be extracted in sufficient quantities from Liatris chapmanii, its structure presents several reactive sites amenable to chemical transformation. The primary goals of semi-synthetic modification are often to explore structure-activity relationships (SAR), improve potency, and enhance pharmacokinetic properties.

Based on studies of other sesquiterpene lactones like cumanin and helenalin, several types of modifications could be envisioned for this compound nih.govresearchgate.net:

Modification of Hydroxyl Groups: this compound possesses hydroxyl groups that can be targeted for esterification or etherification.

Acetylation: Treatment with acetic anhydride in the presence of a base like pyridine would yield acetylated derivatives.

Silylation: Reaction with silylating agents such as tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) would protect the hydroxyl groups and increase lipophilicity nih.gov.

Modification of the α,β-Unsaturated Lactone: The Michael acceptor functionality of the α-methylene-γ-lactone is a key feature for biological activity but also a prime site for modification. The addition of thiols or amines can be used to introduce new functionalities.

Modification of the Ester Side Chain: The ester group on the this compound core can be hydrolyzed and then re-esterified with different carboxylic acids to probe the influence of this side chain on biological activity.

These modifications would generate a library of this compound derivatives, allowing for a systematic investigation of how different functional groups impact its biological profile.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives involves creating molecules that are structurally similar to this compound but with specific, planned variations. This approach allows for the exploration of the pharmacophore and the identification of key structural elements required for activity. Synthetic strategies for analogues can range from modifying the core skeleton to altering the substitution pattern.

Examples from related sesquiterpene lactones demonstrate common strategies for creating analogues nih.govresearchgate.net:

Triazole Derivatives: The introduction of a 1,2,3-triazole moiety, often via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), can significantly alter the polarity and hydrogen-bonding capabilities of the molecule. For example, a propargyl ether could be formed at a hydroxyl group, followed by reaction with an azide to form the triazole ring nih.gov.

Skeletal Rearrangements: Acid-catalyzed or photochemically induced rearrangements of the germacrane skeleton could lead to analogues with different ring systems, such as guaianolides or eudesmanolides.

Variation of the Lactone Ring: Analogues could be synthesized where the γ-lactone is replaced with a δ-lactone or even a lactam to investigate the importance of the ring size and the heteroatom.

The table below summarizes potential derivatives that could be synthesized based on modifications of other sesquiterpene lactones.

| Derivative Type | Reagents/Reaction | Potential Change in Properties | Reference Analogy |

| Acetylated Derivative | Acetic Anhydride, Pyridine | Increased lipophilicity | Cumanin diacetate nih.gov |

| Silylated Derivative | TBDPSiCl, Imidazole | Increased lipophilicity, steric bulk | Helenalin silyl ethers nih.govresearchgate.net |

| Triazole Derivative | Propargyl bromide, NaN₃, CuSO₄ | Altered polarity, H-bonding | Ditriazolyl cumanin nih.gov |

| Michael Adduct | Cysteine, Triethylamine | Covalent modification potential | Thiol adducts of sesquiterpene lactones |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach is particularly well-suited for the synthesis of complex natural products like sesquiterpene lactones, where enzymes can perform challenging stereoselective transformations.

The biosynthesis of sesquiterpene lactones in plants provides a blueprint for potential chemoenzymatic strategies nih.govnih.gov. Key enzymatic steps that could be harnessed include:

Terpene Cyclase Activity: The synthesis of the germacrane skeleton begins with the cyclization of farnesyl diphosphate (B83284) (FPP), catalyzed by a terpene synthase (cyclase). A (+)-germacrene A synthase, for example, catalyzes the committed step in the biosynthesis of many sesquiterpene lactones nih.gov. This enzyme could be used in a cell-free system or a microbial host to produce the core hydrocarbon backbone.

Cytochrome P450-mediated Oxidation: The functionalization of the germacrene skeleton is carried out by a series of highly specific cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups at specific positions, which are precursors to the lactone ring and other oxygen-containing functionalities. For example, the biosynthesis of eupatolide involves a P450 enzyme (CYP71DD6) that catalyzes a crucial hydroxylation and subsequent lactonization step nih.gov.

A plausible chemoenzymatic route to this compound or its precursors could involve:

Enzymatic synthesis of a germacrene intermediate using a recombinant germacrene synthase.

Stereoselective hydroxylation of the intermediate using one or more engineered cytochrome P450 enzymes to install the necessary hydroxyl groups.

Chemical steps to complete the synthesis, such as lactonization (if not already enzyme-catalyzed) and esterification of the side chain.

Preclinical Biological Activities of Liatrin and Its Derivatives

In Vitro Cellular Activity Profiles

In vitro studies provide a controlled environment to examine the direct impact of Liatrin (B1232636) on various cell types. medicalnewstoday.com These investigations have explored its cytotoxic, anti-proliferative, anti-inflammatory, immunomodulatory, and enzyme inhibition properties.

Antileukemic Activity in Cell Lines

Early research identified this compound as a novel compound with antileukemic properties. colab.wsnih.gov Studies have demonstrated that this compound exhibits significant antileukemic activity against various cell lines. colab.wsresearchgate.netnih.govnih.govctdbase.org This finding has been a primary driver for further research into this compound's potential therapeutic applications in leukemia.

Other Investigated Cytotoxic and Anti-proliferative Activities

Beyond its effects on leukemia, the cytotoxic and anti-proliferative activities of this compound and related sesquiterpene lactones have been explored in a broader context. Cytotoxicity refers to the ability of a substance to be toxic to cells, while anti-proliferative activity describes its capacity to inhibit cell growth and division. researchgate.netnih.govyildiz.edu.trmdpi.comjapsonline.com Sesquiterpene lactones are a class of compounds known for their diverse biological activities, including toxicity against various organisms and antiproliferative effects on certain cancer cell lines. colab.wsnih.govmdpi.com While specific comprehensive data tables for this compound's activity across a wide range of cancer cell lines were not detailed in the provided search results, the general understanding of sesquiterpene lactones suggests a potential for broader cytotoxic and anti-proliferative effects that warrant investigation.

Anti-inflammatory and Immunomodulatory Effects

Some research indicates that this compound and structurally related compounds may possess anti-inflammatory and immunomodulatory properties. frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com Natural products, including certain sesquiterpene lactones, have been studied for their ability to modulate inflammatory responses and influence immune cell function. mdpi.comijrpr.comutripoli.edu.ly These effects can involve influencing the production of cytokines or interacting with signaling pathways involved in inflammation and immunity. nih.govfrontiersin.orgmdpi.com While direct detailed studies specifically on this compound's anti-inflammatory and immunomodulatory mechanisms were not extensively highlighted, the potential for such activities exists based on the properties of related natural compounds.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the molecular targets through which a compound exerts its biological effects. uow.edu.au While specific details regarding this compound's enzyme inhibition profile were not prominently featured in the search results, this type of study is a common approach in the preclinical evaluation of natural products with potential therapeutic activities, including those with anticancer properties. Investigating this compound's interactions with enzymes involved in cellular processes like proliferation, survival, or inflammation could provide valuable insights into its mechanisms of action.

In Vivo Animal Model Studies (Preclinical Efficacy)

In vivo studies utilizing animal models are essential for evaluating the efficacy and effects of a compound within a complex living system, bridging the gap between in vitro findings and potential clinical applications. medicalnewstoday.comappliedstemcell.comnih.govmodernvivo.com

Antileukemic Efficacy in Murine Models

Murine models have been employed to assess the antileukemic efficacy of this compound. These preclinical studies have indicated that this compound demonstrates significant antileukemic activity in mice. researchgate.netnih.govctdbase.orgarchive.orgnih.govfrontiersin.orgnih.govnih.gov The use of murine models, such as those involving the transplantation of leukemia cells, allows researchers to study the compound's effects on tumor growth and progression within a living organism. nih.govfrontiersin.org The reported significant antileukemic activity in mice suggests that this compound has the potential to exert therapeutic effects in a complex biological environment. researchgate.net

Comparative Biological Activity with Related Sesquiterpene Lactones

This compound is a sesquiterpene lactone, a diverse class of natural products predominantly found in plants, particularly the Asteraceae family. nih.govkoreascience.krcore.ac.uk These compounds are characterized by a 15-carbon skeleton derived from three isoprene (B109036) units and the presence of a lactone ring. nih.govcore.ac.uk Their biological activities are often attributed to the presence of reactive functional groups, such as the alpha-methylene-gamma-lactone moiety, which can undergo Michael-type addition reactions with biological molecules. nih.govnih.govcore.ac.ukcsic.es

Comparing the biological activity of this compound with related sesquiterpene lactones highlights the structural nuances that influence their effects. While specific comparative studies directly contrasting this compound's activity with a wide range of other sesquiterpene lactones in the context of anti-ulcerogenic or anti-malarial effects were not detailed, the literature on the broader class provides context.

Sesquiterpene lactones exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antiprotozoal properties. nih.govkoreascience.krcore.ac.ukcsic.esresearchgate.net For instance, parthenolide (B1678480) and costunolide, other sesquiterpene lactones, have been shown to inhibit NF-κB activation, a key pathway involved in inflammation. core.ac.uk The presence of an exomethylene group is often associated with this activity. core.ac.uk

The structural variations among different types of sesquiterpene lactones (e.g., germacranolides, eudesmanolides, guaianolides) can lead to differing biological profiles. nih.gov For example, germacranolides are considered biogenetic precursors to many other types of sesquiterpene lactones and some have shown potent antimalarial activity. nih.govcore.ac.uk

Understanding the comparative activity of this compound would involve detailed studies assessing its potency and mechanisms of action in specific biological assays alongside other structurally similar or functionally related sesquiterpene lactones. Such studies would help elucidate the structure-activity relationships within this class of compounds and better define this compound's unique pharmacological profile.

Molecular Mechanisms of Action and Cellular Targets of Liatrin

Unraveling the Antileukemic Mechanism

Liatrin (B1232636) has shown significant in vivo antileukemic activity. acs.org The precise mechanism by which this compound exerts its antileukemic effects is a subject of ongoing research. Sesquiterpene lactones, the class of compounds to which this compound belongs, are known for their diverse biological activities, including cytotoxic and antitumor properties. colab.ws These activities are thought to arise from their ability to interact with specific biological targets. ontosight.ai

Interaction with Cellular Pathways (e.g., apoptosis, cell cycle regulation)

The interaction of compounds with cellular pathways such as apoptosis and cell cycle regulation is a common mechanism for their biological effects, particularly in the context of anticancer activity. nih.govcellsignal.comthermofisher.com Apoptosis, or programmed cell death, is a highly regulated process essential for eliminating unwanted or damaged cells. nih.govwikipedia.org Dysregulation of apoptosis can contribute to diseases like cancer. nih.govwikipedia.org The cell cycle is a fundamental process that controls cell growth and division. nih.gov Anticancer agents often target cell cycle progression to inhibit the proliferation of cancer cells. nih.gov While the provided search results mention apoptosis and cell cycle regulation in a general context of drug action and cancer nih.govcellsignal.comthermofisher.comwikipedia.orgnih.gov, specific detailed research findings on this compound's direct interaction with these pathways were not found in the initial search. However, given its reported antileukemic activity, it is plausible that this compound influences these processes.

Identification of Molecular Targets (e.g., proteins, enzymes, receptors)

Biological targets are molecules within a living organism to which another entity, such as a drug, binds, leading to a change in function. wikipedia.org These targets are most commonly proteins, including enzymes, receptors, and ion channels. wikipedia.orguomustansiriyah.edu.iqauckland.ac.nznih.gov The biological activities of compounds like this compound are thought to stem from their interactions with specific molecular targets, such as enzymes and receptors, thereby modulating their functions. ontosight.ai While the general concept of molecular targets for drugs is well-established wikipedia.orguomustansiriyah.edu.iqauckland.ac.nznih.govnih.gov, specific proteins, enzymes, or receptors that are direct targets of this compound were not explicitly identified in the initial search results. Further research is needed to pinpoint the molecular entities that this compound interacts with to exert its antileukemic effects.

Structure-Based Mechanistic Insights

Structure-activity relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgresearchgate.net Analyzing the structure of this compound, a sesquiterpene lactone with a specific complex ring system and functional groups ontosight.ai, can provide insights into its potential mechanisms of action. The presence of an α-methylene-γ-lactone group is noted in the structural elucidation of this compound. acs.org This functional group is often associated with the biological activity of sesquiterpene lactones, as it can act as a Michael acceptor and interact with nucleophilic centers in biological molecules, such as cysteine residues in proteins. researchgate.net Understanding the three-dimensional shape and stereochemistry of this compound is also considered essential for elucidating its biological activities and potential uses. ontosight.ai While the initial search provides details on this compound's structure ontosight.ainih.govacs.orgebi.ac.uknaturalproducts.netjst.go.jpresearchgate.net, specific structure-based mechanistic insights directly linking particular structural features of this compound to its antileukemic mechanism were not extensively detailed in the search results.

Structure Activity Relationship Sar Studies of Liatrin and Its Analogs

Elucidating Key Pharmacophores for Biological Activity

The biological activity of many sesquiterpene lactones, including those with reported cytotoxic and antileukemic effects, is often attributed to the presence of an α-methylene-γ-lactone moiety. thegoodscentscompany.comnih.govnih.govnih.govnih.govfoodb.canih.govwikipedia.orgfishersci.cawikipedia.orgwikidata.orgnih.govnih.gov This functional group acts as a Michael acceptor and is capable of reacting with nucleophiles, particularly thiol groups in proteins, through a conjugate addition mechanism. foodb.canih.govwikipedia.orgwikipedia.orgwikidata.org This interaction with cellular targets, such as enzymes and transcription factors (like NF-κB), is considered a key mechanism by which these compounds exert their biological effects, including the induction of apoptosis in cancer cells. nih.govfishersci.cawikipedia.orgwikidata.orgfishersci.ca

For Liatrin (B1232636), as a sesquiterpene lactone, the α-methylene-γ-lactone ring is likely a significant pharmacophore contributing to its observed antileukemic activity. thegoodscentscompany.comnih.govnih.govwikipedia.org Studies on other guaianolides have indicated that the presence of this group is essential for cytotoxicity. thegoodscentscompany.comnih.govwikidata.org

Impact of Functional Group Modifications on Potency and Selectivity

Modifications to the functional groups present on the sesquiterpene lactone core can significantly impact their biological activity. While specific data on this compound analogs is limited in the provided search results, studies on related guaianolides and pseudoguaianolides offer insights into general trends.

The α-methylene-γ-lactone is often considered crucial, and modifications that affect its electrophilicity or its ability to undergo Michael addition can alter activity. For instance, reduction of the exocyclic methylene (B1212753) group has been shown to lead to a loss of inhibitory activity in some guaianolide analogs. wikipedia.org

Ester groups at certain positions, such as C-8 in some lactucin-like guaianolides, have been reported to play a major role in anticancer activities and can enhance cytotoxicity. thegoodscentscompany.comnih.govfoodb.ca The nature of the ester substituent can influence lipophilicity and potentially interactions with target proteins or cellular uptake.

Epoxide rings, also present in some sesquiterpene lactones, can serve as additional alkylating centers and contribute to the interaction with nucleophilic sites in biological targets. foodb.ca The presence and position of hydroxyl groups can affect solubility, hydrogen bonding interactions, and metabolism.

Modifications aimed at improving solubility or reducing non-specific binding to biological thiols have been explored for sesquiterpene lactones, sometimes involving the introduction of amine groups into the α-methylene-γ-lactone moiety, leading to amino-derivatives with potentially improved pharmacological properties. foodb.cafishersci.ca

However, without specific studies on a series of systematically modified this compound analogs, it is challenging to provide detailed data tables illustrating the precise impact of each functional group modification on this compound's potency and selectivity for its specific biological targets.

Stereochemical Requirements for Biological Activity

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, is a critical factor in determining its interaction with chiral biological targets like proteins and receptors. thegoodscentscompany.comfishersci.cactdbase.org this compound possesses a complex polycyclic structure with multiple chiral centers. thegoodscentscompany.com

For sesquiterpene lactones in general, the specific stereochemical configuration of the fused ring system and the substituents is known to influence their biological activity. nih.govnih.gov Different stereoisomers can exhibit vastly different potencies or even entirely different biological profiles due to variations in how they fit into binding pockets or orient reactive functional groups towards catalytic residues.

Studies on pseudoguaianolides, for example, highlight the importance of the rigid skeleton's stereochemistry for anticancer activity and NF-κB inhibition. nih.gov The orientation of the α-methylene-γ-lactone group relative to the rest of the molecule is crucial for its ability to undergo Michael addition with target thiols.

While this compound's stereochemistry has been determined, specific detailed studies that systematically investigate the impact of altering each chiral center on its antileukemic activity were not found in the provided search results. However, based on the general principles of stereochemistry in drug-target interactions and the complexity of this compound's structure with multiple chiral centers, it is highly probable that the precise stereochemical configuration of this compound is essential for its optimal biological activity. Alterations in stereochemistry would likely affect the molecule's conformation, the spatial presentation of its pharmacophores, and thus its binding affinity and reactivity with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. wikipedia.orgfoodb.cawikidata.orgnih.govnih.govnih.govresearchgate.net QSAR models utilize molecular descriptors, which are numerical representations of various structural, physical, and chemical properties of molecules, to predict their biological activity. wikidata.orgnih.govnih.govnih.govresearchgate.net

QSAR analysis can help identify the key molecular properties that govern biological activity, guide the design of novel compounds with improved properties, and prioritize synthesis and testing efforts. foodb.cawikidata.orgnih.gov

While QSAR studies have been applied to various classes of sesquiterpene lactones to understand their anti-inflammatory or cytotoxic activities, specific detailed QSAR modeling efforts focused solely on this compound and a diverse set of its analogs were not prominently featured in the provided search results. nih.govwikidata.orgnih.govwikipedia.org

One search result mentions a QSAR study in the context of the anti-inflammatory effect of guaianolides and pseudoguaianolides, including a reference to this compound's antileukemic activity within this discussion. nih.gov This suggests that QSAR approaches have been considered or applied to this class of compounds, potentially including this compound or closely related structures.

Developing a robust QSAR model for this compound would require a dataset of this compound analogs with well-defined structures and experimentally determined biological activity data (e.g., IC50 values against specific leukemia cell lines). Various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological parameters) would be calculated for these compounds, and statistical methods would be employed to build predictive models correlating these descriptors with biological activity. nih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Liatrin in Research

Quantitative Analysis in Biological Matrices for Preclinical Research

The quantitative determination of Liatrin (B1232636) in complex biological matrices such as plasma, serum, and tissue homogenates is a critical aspect of preclinical research. Accurate measurement of this compound concentrations over time allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. Highly sensitive and selective analytical techniques are required to achieve the necessary limits of detection and quantification, especially when dealing with low concentrations of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of small molecules like this compound due to its superior sensitivity, specificity, and high-throughput capabilities. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation ability of tandem mass spectrometry.

In a typical LC-MS/MS method for this compound, the biological sample undergoes a preparation process, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. The extracted sample is then injected into an LC system, where this compound is separated from other components on a chromatographic column. The eluent from the column is introduced into the mass spectrometer, where this compound molecules are ionized and fragmented. The specific parent-to-daughter ion transitions are monitored, providing a high degree of selectivity and allowing for accurate quantification even in the presence of complex biological matrix components.

While specific validated LC-MS/MS methods for this compound are not extensively detailed in publicly available literature, the development of such a method would follow established principles. Key parameters that would be optimized include the selection of an appropriate internal standard, chromatographic conditions (column type, mobile phase composition, and gradient), and mass spectrometric settings (ionization mode, precursor and product ions, and collision energy).

Table 1: Representative Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification

| Parameter | Example Specification |

|---|---|

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water with formic acid and acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Internal Standard | A structurally similar compound or a stable isotope-labeled this compound |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

This table is illustrative and based on common practices for similar compounds, as specific data for this compound is not available.

Other Chromatographic and Spectrometric Techniques

Beyond LC-MS/MS, other analytical techniques can be employed for the quantification of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is suitable for non-volatile compounds that lack a UV chromophore. After separation by HPLC, the mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam. The intensity of the scattered light is proportional to the mass of the analyte. While generally less sensitive than mass spectrometry, HPLC-ELSD can be a robust and cost-effective alternative for quantitative analysis.

Ultra-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry (UPLC-TOF): UPLC utilizes smaller particle size columns to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with a TOF mass spectrometer, it provides high-resolution mass data, which is invaluable for both quantification and the identification of unknown metabolites. UPLC-TOF is particularly useful in metabolomics studies for obtaining a comprehensive profile of all detectable compounds in a sample.

Detection and Characterization of this compound Metabolites (Preclinical)

Understanding the metabolic fate of this compound is crucial for assessing its potential efficacy and safety. In preclinical studies, identifying the metabolites formed in vivo helps to elucidate the biotransformation pathways and determine whether any of the metabolites are pharmacologically active or potentially toxic.

High-resolution mass spectrometry, particularly UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry), is a powerful tool for metabolite identification. This technique provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. By comparing the mass spectra of the parent drug and its metabolites, common metabolic transformations such as oxidation, hydroxylation, glucuronidation, and sulfation can be identified. The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide further structural information to confirm the identity of the metabolites.

While specific preclinical metabolite profiling studies for this compound are not found in the available scientific literature, the general approach would involve administering this compound to animal models and analyzing biological samples (e.g., plasma, urine, feces) using high-resolution mass spectrometry. The data would then be processed to identify potential metabolites based on predicted mass shifts from the parent compound.

Bioanalytical Method Validation for Research Applications

Bioanalytical method validation is a formal process that demonstrates that an analytical method is reliable and reproducible for its intended use. sielc.comnih.govich.org For preclinical research applications, this ensures the integrity of the data used to make critical decisions about a drug candidate's future. The validation process involves evaluating several key parameters as outlined by regulatory agencies. ich.org

A full validation of a bioanalytical method for this compound would include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria (Typical) |

|---|---|

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision |

| Stability (e.g., Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration should be within ±15% of the initial concentration |

Acceptance criteria are based on general regulatory guidelines and may vary depending on the specific application.

The successful validation of a bioanalytical method is a prerequisite for its use in preclinical studies that will support the further development of a compound like this compound.

Research Gaps, Challenges, and Future Perspectives

Unexplored Biological Activities and Therapeutic Areas

While Liatrin (B1232636) has shown potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, further studies are needed to fully explore its therapeutic potential and elucidate the mechanisms underlying its effects ontosight.ai. The current understanding of this compound's biological activities is based on interactions with specific biological targets, such as enzymes and receptors, which modulate their functions ontosight.ai. However, many potential biological activities and therapeutic applications of this compound and related compounds remain unexplored. Future research could delve into additional pharmacological effects and investigate its efficacy in a wider range of disease models. Identifying novel therapeutic areas for this compound is a key challenge and opportunity.

Challenges in Biosynthetic Pathway Elucidation and Engineering

Elucidating and engineering the biosynthetic pathways of complex natural products like this compound presents significant challenges. While strategies for the biosynthesis and production of bioactive compounds in medicinal plants are being developed, obtaining in-depth knowledge of the biosynthetic pathway is crucial for successful metabolic engineering researchgate.netnih.gov. Challenges in metabolic engineering include efficient genetic manipulation of host cells, fine-tuning regulatory elements, and expressing native and heterologous pathways nih.gov. For plant-based compounds, hurdles can include low concentrations of the active compounds in plants, slow growth rates, complex accumulation patterns, and susceptibility to environmental conditions researchgate.net. Although some progress has been made in overcoming hurdles for large-scale cultivation of plant cells, challenges remain in achieving synergistic product enhancement strategies researchgate.net. Comprehensive prior knowledge of the genes, enzymes, precursors, intermediates, branching points, and final metabolites involved is essential for effective pathway engineering researchgate.net.

Opportunities in Synthetic Chemistry and Analog Design

Synthetic chemistry plays a vital role in transforming matter and creating compounds with new properties antheia.bio. The total synthesis of structurally complex natural products, such as this compound, remains an exciting area of research, though challenges exist due to their low abundance in natural sources and the complexity of their synthesis nih.gov. Developing efficient, large-scale synthesis methods for optimized compounds is a key stage in drug development nih.gov. Challenges in synthetic chemistry include the tedious optimization of individual reaction steps and route adaptations researchgate.net. However, advancements in synthetic methodology and the application of techniques like chemoenzymatic synthesis offer opportunities for rapidly assembling molecular complexity and generating analogs nih.govmdpi.com. Designing and synthesizing analogs of this compound could lead to compounds with improved potency, selectivity, or pharmacokinetic properties nih.govugent.be.

Advancements in Mechanistic Studies and Target Identification

Understanding how bioactive small molecules interact with tissues is critical for drug development sigmaaldrich.com. Identifying the specific molecular targets of compounds like this compound is crucial for understanding their mechanism of action and optimizing their therapeutic effects nih.gov. However, target identification can be a bottleneck in pharmaceutical development due to intrinsic challenges sigmaaldrich.com. Methods like photoaffinity labeling (PAL) are used, but they can face issues such as low crosslinking yields and misidentification of targets, particularly with low copy number or membrane-bound proteins sigmaaldrich.com. Despite these challenges, advancements in experimental biological assays, including affinity-based pull-down and label-free methods, are aiding target identification nih.gov. Future research can leverage these techniques and explore new approaches to precisely identify this compound's molecular targets and unravel its intricate mechanisms of action.

Integration of Omics Technologies in this compound Research

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research by providing comprehensive insights into biological systems humanspecificresearch.orgnumberanalytics.comisaaa.org. These technologies offer powerful tools for understanding plant development, stress responses, and metabolic pathways frontiersin.orgfrontiersin.org. Integrating multi-omics data can provide a holistic perspective on complex biological processes frontiersin.orgfrontiersin.org. In the context of this compound research, omics technologies can be applied to identify genes and enzymes involved in its biosynthesis, understand how its production is regulated, and explore its effects on cellular pathways at a systems level nih.govmdpi.comnih.gov. Challenges in integrating omics data include managing large datasets and the need for robust bioinformatical approaches ajkdblog.org. However, the integration of genomics, transcriptomics, proteomics, and metabolomics holds significant promise for accelerating the understanding of this compound's biology, from its production in nature to its interactions within biological systems isaaa.orgfrontiersin.orgrevespcardiol.org.

Q & A

Q. What statistical approaches are recommended for analyzing variability in this compound’s synthetic yields?

- Answer : Multivariate analysis (e.g., ANOVA) identifies critical factors (e.g., catalyst loading, temperature). Design of Experiments (DoE) frameworks optimize reaction parameters, while control charts track batch-to-batch consistency. Transparent reporting of outliers and confidence intervals is mandatory .

Methodological Guidelines

- Data Reporting : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw spectra and reaction optimization trials .

- Ethical Considerations : Disclose all data contradictions and avoid selective reporting to maintain academic integrity .

- Advanced Tools : Leverage open-source software (e.g., MestReNova for NMR, OpenMS for proteomics) for data analysis and sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.